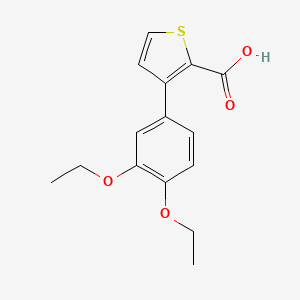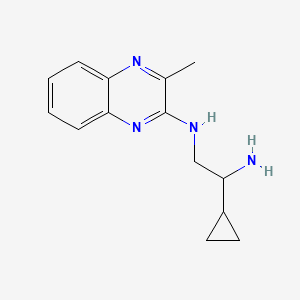
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the family of thiophene carboxylic acids. It is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is not fully understood. However, it is believed to exert its biological activities through various pathways. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. Its antioxidant activity is thought to be mediated through the scavenging of free radicals and the upregulation of antioxidant enzymes. Its anticancer activity is thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Furthermore, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is its potential applications in drug development due to its various biological activities. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in the treatment of inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods, including the reaction of 3,4-diethoxyphenylacetic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent. Alternatively, it can be synthesized by the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a reducing agent. The purity of the synthesized compound can be checked using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid has been found to exhibit various biological activities, making it a potential candidate for drug development. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
3-(3,4-diethoxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-3-18-12-6-5-10(9-13(12)19-4-2)11-7-8-20-14(11)15(16)17/h5-9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZWOVSCLZUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)


![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)




![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)


